

A-770041: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and proliferation.[1] By targeting Lck, **A-770041** effectively modulates the immune response, demonstrating significant potential in the prevention of organ allograft rejection and the attenuation of T-cell mediated inflammatory conditions.[1][4] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of **A-770041**, supported by experimental data and protocols.

Core Pharmacological Profile

A-770041 is a pyrazolo[3,4-d]pyrimidine derivative that exhibits high selectivity for Lck over other Src family kinases, such as Fyn, which is also involved in T-cell signaling.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.

Pharmacokinetics

The pharmacokinetic profile of **A-770041** has been characterized in preclinical rodent models. The compound demonstrates good oral bioavailability and a moderate half-life, making it suitable for oral administration.



Table 1: Pharmacokinetic Parameters of A-770041 in Rats

Parameter	Value	Species	Dosage	Reference
Oral Bioavailability (F)	34.1 ± 7.2%	Rat	10 mg/kg	[1]
Half-life (t½)	4.1 ± 0.1 h	Rat	10 mg/kg	[1]

Pharmacodynamics

The pharmacodynamic effects of **A-770041** are directly linked to its inhibition of Lck, leading to the suppression of T-cell mediated immune responses.

In Vitro Activity

A-770041 has been shown to be a potent inhibitor of Lck in enzymatic assays and to effectively block T-cell activation in cellular assays.

Table 2: In Vitro Pharmacodynamic Properties of A-770041

Parameter	Value	Assay Conditions	Reference
IC50 (Lck)	147 nM	1 mM ATP	[1][3]
IC50 (Fyn)	44.1 μΜ	[3]	
IC50 (Src)	9.1 μΜ	[3]	
IC50 (Fgr)	14.1 μΜ	[3]	
EC50 (IL-2 Production)	~80 nM	Concanavalin A- stimulated whole blood	[1]
EC50 (IL-2 Production)	80 nM	Anti-CD3 induced	[3]

In Vivo Efficacy



Preclinical studies in animal models have demonstrated the in vivo efficacy of **A-770041** in relevant disease models.

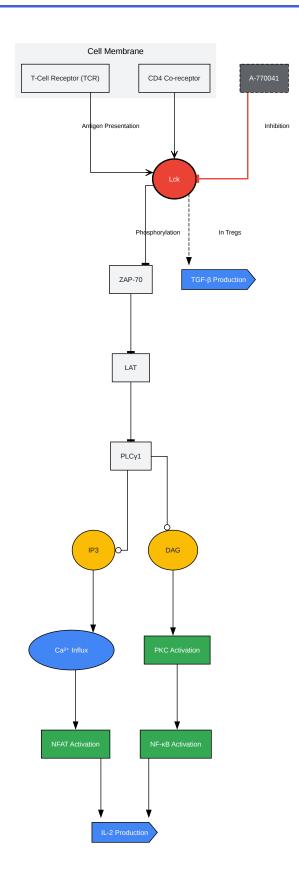
Table 3: In Vivo Pharmacodynamic Properties of A-770041

Parameter	Value	Animal Model	Dosage	Reference
EC50 (IL-2 Production)	78 ± 28 nM	Rat	Oral administration	[1]
Efficacy	Prevents heart allograft rejection for at least 65 days	Rat (Brown Norway to Lewis)	≥10 mg/kg/day	[1][2]
Efficacy	Attenuates bleomycin- induced lung fibrosis	Mouse	5 mg/kg/day	[1]

Signaling Pathway

A-770041 exerts its effect by inhibiting the Lck signaling pathway, which is central to T-cell receptor (TCR) signaling and subsequent T-cell activation.





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Lck Signaling Pathway and Inhibition by A-770041.



Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

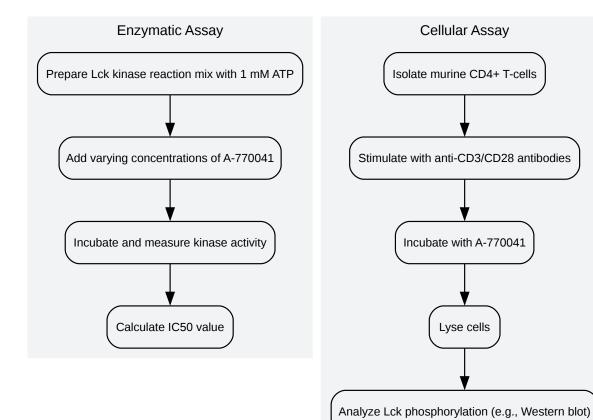
Determination of Lck Inhibition

Objective: To quantify the inhibitory activity of A-770041 on Lck kinase.

Methodology:

- Enzymatic Assay: The in vitro inhibitory activity of A-770041 against Lck is determined using
 a kinase assay with 1 mM ATP. The IC50 value is calculated from the dose-response curve.
 [1][3]
- Cellular Assay (Lck Phosphorylation):
 - Murine CD4+ T-cells are isolated from spleens using magnetic activated cell sorting (MACS).
 - Cells are stimulated with anti-CD3/CD28 antibodies.
 - The stimulated cells are incubated with varying concentrations of A-770041 (e.g., 0-1000 nM) for a short duration (e.g., 5 minutes).
 - The cells are then lysed, and the phosphorylation of Lck is analyzed using a capillary
 Western system (e.g., Simple Wes™ system).[1][5]





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Workflow for Determining Lck Inhibition.

Rat Heart Allograft Rejection Model

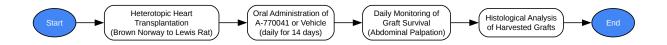
Objective: To evaluate the in vivo efficacy of **A-770041** in preventing organ transplant rejection.

Methodology:

- Animals: Male Lewis rats are used as recipients and Brown Norway rats as donors.
- Transplantation: Heterotopic heart transplantation is performed, placing the donor heart in the recipient's abdomen.



- Treatment: A-770041 is administered orally at doses of 2.5, 5, 10, or 20 mg/kg/day for 14 days. A vehicle control group is also included.
- Monitoring: Graft survival is monitored daily by abdominal palpation to assess the heartbeat.
- Histology: At the end of the study, grafts are harvested for histological analysis to assess for signs of rejection, such as mononuclear infiltrates and microvascular changes.[1]



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Workflow for Rat Heart Allograft Rejection Model.

Bleomycin-Induced Lung Fibrosis Model

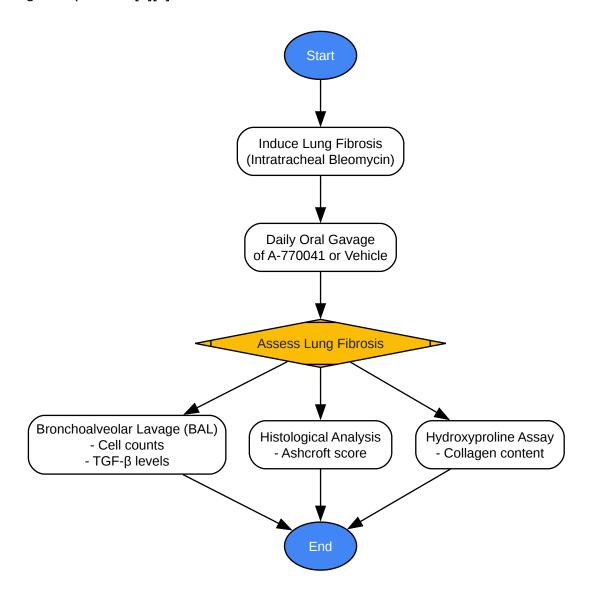
Objective: To assess the therapeutic potential of A-770041 in a model of lung fibrosis.

Methodology:

- Animals: C57BL/6 mice are used.
- Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3.0 mg/kg) is administered on day 0.
- Treatment: **A-770041** (e.g., 5 mg/kg) is administered daily by gavage. Treatment can be initiated at different phases (e.g., early, late, or full treatment).[1][5]
- Assessment of Fibrosis:
 - Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and TGF-β concentration.
 - Histology: Lungs are harvested, and sections are stained (e.g., with hematoxylin and eosin) to assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).



 Hydroxyproline Assay: Lung tissue is analyzed for hydroxyproline content as a measure of collagen deposition.[1][5]



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Workflow for Bleomycin-Induced Lung Fibrosis Model.

Clinical Development Status

As of the current literature review, there is no publicly available information on clinical trials of **A-770041** in humans. The development of this compound may have been discontinued or may be in a non-public phase.

Relationship to LFA-1/ICAM-1 Interaction



The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells or endothelial cells is a critical adhesion step required for T-cell activation. While **A-770041** does not directly target LFA-1 or ICAM-1, its mechanism of action is downstream of this interaction. By inhibiting Lck, which is activated following T-cell receptor engagement that is stabilized by LFA-1/ICAM-1 binding, **A-770041** effectively uncouples the initial adhesion and signaling events from the subsequent T-cell activation and effector functions.

Conclusion

A-770041 is a well-characterized, selective Lck inhibitor with a promising preclinical profile for the treatment of T-cell mediated diseases. Its oral bioavailability and demonstrated efficacy in models of organ transplant rejection and lung fibrosis highlight its therapeutic potential. The detailed pharmacokinetic and pharmacodynamic data, along with the established experimental protocols, provide a solid foundation for further research and development of Lck inhibitors as a therapeutic class. Further studies would be necessary to explore its potential in a clinical setting.

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